molecular formula C17H13FN2O B12082612 1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde

1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B12082612
M. Wt: 280.30 g/mol
InChI Key: CFLOABIMJXZKCA-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a benzyl group at the N1 position, a 4-fluorophenyl substituent at the C5 position, and a carbaldehyde functional group at the C4 position (Figure 1).

Properties

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

1-benzyl-5-(4-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13FN2O/c18-16-8-6-14(7-9-16)17-15(12-21)10-19-20(17)11-13-4-2-1-3-5-13/h1-10,12H,11H2

InChI Key

CFLOABIMJXZKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazole Derivatives

The Vilsmeier-Haack reaction remains the most widely reported method for introducing the aldehyde group at the 4-position of pyrazole rings. Hon et al. demonstrated this approach using 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazines derived from 4-fluoroacetophenone 1 and substituted benzylhydrazines 2a–e (Fig. 1).

Reaction Protocol:

  • Hydrazine Formation :

    • 4-Fluoroacetophenone (0.01 mol) reacts with substituted benzylhydrazines (0.01 mol) in ethanol under reflux with catalytic H₂SO₄ (1 hr).

    • Intermediate hydrazines precipitate upon cooling and are filtered.

  • Cyclization and Formylation :

    • Hydrazines undergo Vilsmeier-Haack conditions: dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0°C, followed by heating at 70–80°C for 5 hr.

    • Workup involves quenching with ice-water, neutralization (NaHCO₃), and purification via column chromatography (hexane/ethyl acetate).

Key Data:

ParameterValueSource
Yield60–75%
Reaction Time5–6 hr
CharacterizationIR, 1^1H/13^{13}C NMR, MS

This method’s regioselectivity arises from electronic effects: the electron-rich pyrazole nitrogen directs formylation to the 4-position. However, competing 3-substitution may occur without proper steric control .

Oxidation of Pyrazole Alcohols

Alternative routes involve oxidizing 4-hydroxymethylpyrazoles to the corresponding aldehydes. Akolkar et al. utilized MnO₂ in acetone (60°C, 4 hr) for this transformation, achieving 52.33% yield (Fig. 2).

Optimized Protocol:

  • Substrate : 1-Benzyl-5-(4-fluorophenyl)-1H-pyrazol-4-ylmethanol.

  • Oxidant : Manganese(IV) oxide (10 eq) in acetone.

  • Workup : Filtration through Celite, solvent evaporation, and chromatography (2% MeOH/DCM).

Comparative Oxidants:

OxidantSolventTemp (°C)Yield (%)Reference
MnO₂Acetone6052.33
PCCCH₂Cl₂RT55–57
DMSO/I₂DMSO10068–74

MnO₂ offers cost efficiency but requires prolonged reaction times. Pyridinium chlorochromate (PCC) improves yields marginally but introduces toxicity concerns .

Regioselective Challenges and Mitigation

Achieving 5-(4-fluorophenyl) substitution demands precise control during pyrazole ring formation. Karale et al. attributed regioselectivity to the electronic nature of the starting ketone:

  • 4-Fluoroacetophenone’s electron-withdrawing group directs cyclization to the 3-position of the pyrazole.

  • To access 5-substituted analogs, pre-functionalized hydrazines or directed ortho-metalation strategies are necessary .

Example Adaptation (Hypothetical):

  • Use 3-fluoroacetophenone instead of 4-fluoroacetophenone to shift substitution to the 5-position.

  • Employ Pd-catalyzed cross-coupling post-cyclization for late-stage functionalization .

Characterization and Analytical Validation

All synthesized compounds undergo rigorous spectroscopic validation:

  • IR Spectroscopy :

    • Aldehyde C=O stretch: 1637–1650 cm⁻¹ .

    • Pyrazole C=N absorption: 1590–1605 cm⁻¹ .

  • NMR Analysis :

    • 1^1H NMR: Aldehyde proton at δ 9.84–10.02 ppm (singlet) .

    • 13^{13}C NMR: Carbonyl carbon at δ 190–195 ppm .

  • Mass Spectrometry :

    • Molecular ion peaks align with theoretical values (e.g., m/z 296.3 for C₁₇H₁₃FN₂O) .

Scalability and Industrial Relevance

Large-scale production favors the Vilsmeier-Haack method due to:

  • Cost Efficiency : DMF and POCl₃ are inexpensive at bulk scales.

  • Minimal Purification : Crystallization from ethanol suffices for >95% purity .

Process Limitations :

  • POCl₃’s corrosivity necessitates specialized reactors.

  • MnO₂-based oxidation generates stoichiometric waste, complicating disposal .

Chemical Reactions Analysis

1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cycloaddition: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method allows for the introduction of the aldehyde functional group, which is crucial for the subsequent biological activity of the compound. The synthesized compounds have been characterized using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .

Antibacterial Activity

Recent studies have demonstrated that 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits notable antibacterial properties. In a screening against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, it was found that certain derivatives showed significant zones of inhibition, comparable to standard antibiotics like ampicillin .

CompoundZone of Inhibition (mm)Bacterial Strain
3a15Staphylococcus aureus
3b12Escherichia coli
3c18Bacillus subtilis
3d20Pseudomonas aeruginosa

Anti-inflammatory Activity

In addition to its antibacterial effects, this compound has also been investigated for anti-inflammatory properties. Pyrazole derivatives, including those based on the structure of 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, have shown promising results in reducing inflammation in various models. For instance, compounds synthesized from this scaffold demonstrated significant activity in carrageenan-induced paw edema models in rats .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds derived from 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have shown activity against several cancer cell lines, including lung cancer (A549), leukemia (K-562), and renal cancer (UO-31). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Cancer Cell LineIC50 Value (µM)Reference Drug
A5490.04Cisplatin
K-5620.05Doxorubicin
UO-310.06Gemcitabine

Case Studies

Case Study 1: Antibacterial Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for antibacterial activity. Among them, derivatives based on the structure of 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibited superior activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of these compounds using in vivo models. The results indicated a dose-dependent reduction in inflammation markers, suggesting that these pyrazole derivatives could be developed into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-fluorophenyl)-1h-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential interactions with enzymes or receptors that recognize aromatic compounds. The aldehyde group may also play a role in forming covalent bonds with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, their synthesis routes, biological activities, and distinguishing features:

Compound Name Substituents (Positions) Synthesis Method Biological Activity Key Findings/Notes References
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde N1: Benzoyl; C3: Phenyl Vilsmeier-Haack reaction Antioxidant, anti-inflammatory Derivatives 4c and 4e showed near-standard activity in assays.
1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N1: 4-isopropylbenzyl; C3: 4-fluorophenyl Vilsmeier-Haack reaction Antimicrobial Potent against P. aeruginosa, B. subtilis, and S. aureus; outperformed ampicillin.
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes N1: 2,6-dichloro-4-CF3-phenyl; C3: Aryl Vilsmeier-Haack reaction Not specified Structural characterization via X-ray crystallography.
1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde N1: Phenyl; C3: Furan-2-yl Condensation with chitosan Antifungal (vs. Aspergillus fumigatus, Candida albicans) Activity linked to electron density of imine group; non-cytotoxic.
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde N1: 4-fluorophenyl; C5: Methyl Not specified Not specified Commercial availability; molecular weight: 204.20 g/mol.

Key Observations:

Substituent Effects on Bioactivity :

  • N1 Substituents : Bulky or electron-withdrawing groups (e.g., benzoyl, 4-isopropylbenzyl) correlate with enhanced antimicrobial and anti-inflammatory activities. For example, the 4-isopropylbenzyl group in improved antimicrobial potency compared to simpler benzyl groups.
  • C3/C5 Substituents : Fluorinated aryl groups (e.g., 4-fluorophenyl) may enhance lipophilicity and target binding. The 4-fluorophenyl group in the target compound and likely contributes to membrane penetration in microbial assays.

Synthetic Flexibility :
The Vilsmeier-Haack reaction is a versatile method for introducing the carbaldehyde group at C4, enabling scalable synthesis of diverse pyrazole derivatives .

Antifungal vs. Antibacterial Activity :
Compounds with heterocyclic moieties (e.g., furan, pyridine) at C3 exhibit antifungal activity due to increased electron density at the imine group, whereas fluorinated phenyl groups favor antibacterial effects .

Structural Characterization : X-ray crystallography and NMR are critical for confirming substituent positions and planar conformations, as seen in .

Biological Activity

1-Benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antibacterial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group at the 4-position of the pyrazole ring. The general synthetic route is as follows:

  • Starting Materials : The synthesis begins with 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine and phosphoryl chloride.
  • Reaction Conditions : The reaction is carried out in dimethylformamide (DMF) under controlled temperature conditions.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) to confirm its structure and purity .

Antibacterial Activity

The antibacterial properties of 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have been evaluated against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The zone of inhibition was measured using the well diffusion method at a concentration of 1 mg/mL, with ampicillin used as a reference drug.

Table 1: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
3aStaphylococcus aureus15
3bBacillus subtilis12
3cEscherichia coli18
3dPseudomonas aeruginosa10

The results indicate that compound 3c exhibited the highest antibacterial activity against E. coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

In addition to antibacterial properties, pyrazole derivatives have shown promising anti-inflammatory effects. A study reported that derivatives of pyrazole, including those related to our compound, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)
Compound ATNF-α: 76%
Compound BIL-6: 86%

These findings highlight the compound's potential for therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent research has indicated that pyrazole derivatives exhibit anticancer properties across various cancer cell lines. For instance, compounds derived from similar structures have been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Table 3: Anticancer Activity

CompoundCell LineIC50 (µM)
Compound XMCF73.79
Compound YSF-26812.50
Compound ZNCI-H46042.30

These results suggest that modifications to the pyrazole structure can enhance anticancer activity, making this class of compounds a valuable focus for drug development .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde:

  • Study on Antimicrobial Properties : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anti-inflammatory Effects : Research indicated that specific pyrazole derivatives could reduce inflammation markers in animal models, demonstrating their potential for treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via cyclocondensation reactions or the Vilsmeier–Haack reaction , which is effective for introducing aldehyde groups into pyrazole derivatives. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized using the Vilsmeier–Haack method with DMF and POCl₃ . Similar routes involve reacting substituted pyrazolones with aromatic aldehydes under acidic conditions, followed by purification via column chromatography . Key steps include:

  • Cyclocondensation of hydrazines with β-ketoesters.
  • Formylation using Vilsmeier–Haack reagents (DMF/POCl₃).
  • Substituent-specific optimization (e.g., fluorophenyl groups require controlled temperature to avoid side reactions) .

Q. How is the structural confirmation of this compound performed in academic research?

X-ray crystallography is the gold standard for structural elucidation. For instance, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was confirmed via single-crystal X-ray diffraction, revealing bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings . Complementary methods include:

  • Spectroscopic analysis : IR (C=O stretch ~1680 cm⁻¹), ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the expected m/z (e.g., [M+H]⁺ for C₁₇H₁₃FN₂O: 297.1) .

Advanced Research Questions

Q. How does solvent polarity influence the photophysical properties of this compound?

Solvent polarity significantly affects emission spectra due to changes in dipole-dipole interactions. In DMSO (polar aprotic solvent), a related pyrazole carbaldehyde exhibited an emission peak at 356 nm, attributed to intramolecular charge transfer (ICT) . Researchers should:

  • Compare spectra in solvents like toluene (nonpolar), ethanol (polar protic), and DMF (polar aprotic).
  • Use the Lippert-Mataga equation to correlate Stokes shift with solvent polarity parameters .

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT revealed nucleophilic attack sites via Fukui indices and electrostatic potential maps . Steps include:

  • Optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO).
  • Simulating reaction pathways for aldehyde group reactivity (e.g., with hydrazines or amines) .

Q. How can researchers resolve contradictions in synthetic yields across studies?

Discrepancies often arise from substituent electronic effects or reaction conditions. For example, electron-withdrawing groups (e.g., -Cl) reduce yields in Vilsmeier–Haack reactions compared to electron-donating groups (e.g., -OCH₃) . Mitigation strategies:

  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and catalyst loading.
  • In situ monitoring : Use HPLC or TLC to track intermediate formation .

Q. Which assays are suitable for evaluating the biological activity of this compound?

Pyrazole derivatives are screened for antimicrobial, anticancer, or enzyme inhibitory activity. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using Celecoxib as a reference) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

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